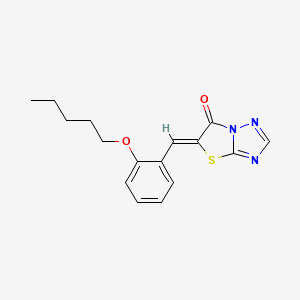

5-(2-(Pentyloxy)benzylidene)(1,3)thiazolo(3,2-B)(1,2,4)triazol-6(5H)-one

説明

特性

CAS番号 |

617694-58-3 |

|---|---|

分子式 |

C16H17N3O2S |

分子量 |

315.4 g/mol |

IUPAC名 |

(5E)-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C16H17N3O2S/c1-2-3-6-9-21-13-8-5-4-7-12(13)10-14-15(20)19-16(22-14)17-11-18-19/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b14-10+ |

InChIキー |

SFUKNSYLMPWUKV-GXDHUFHOSA-N |

異性体SMILES |

CCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC=N3)S2 |

正規SMILES |

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via cyclocondensation, where chloroacetic acid acts as both a cyclizing agent and an acid catalyst. The aldehyde component introduces the pentyloxybenzylidene group through a Knoevenagel-like condensation. Key steps include:

-

Formation of the thiazole ring : 1,2,4-Triazole-3-thiol reacts with chloroacetic acid in acetic acid/acetic anhydride (AcOH:Ac₂O, 1:1) under reflux to generate the thiazolo[3,2-b][1,triazole core.

-

Aldehyde incorporation : 2-(Pentyloxy)benzaldehyde undergoes condensation at the C5 position of the heterocycle, facilitated by sodium acetate (AcONa) as a base.

Optimized Conditions :

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitate is filtered and recrystallized from ethanol or acetonitrile to yield the pure product. Typical yields for analogous compounds range from 65–78% , depending on the aldehyde’s steric and electronic properties.

Table 1: Key Reaction Parameters for Three-Component Synthesis

| Parameter | Specification |

|---|---|

| Starting Material 1 | 1,2,4-Triazole-3-thiol |

| Starting Material 2 | Chloroacetic acid |

| Starting Material 3 | 2-(Pentyloxy)benzaldehyde |

| Base | Sodium acetate (2 equivalents) |

| Solvent | Acetic acid/Acetic anhydride (1:1) |

| Temperature | Reflux (~120°C) |

| Reaction Time | 3 hours |

| Yield | 65–78% (estimated for target compound) |

Stepwise Synthesis via 5-Ethoxymethylidene Intermediate

An alternative route involves the synthesis of a 5-ethoxymethylidene intermediate (4), followed by alkoxy-to-aminomethylidene substitution (Scheme 2). While primarily used for amino-substituted derivatives, this method offers flexibility for modifying the C5 position.

Intermediate Preparation

-

Formation of 5-Ethoxymethylidene Derivative :

Structural Characterization and Analytical Data

Spectroscopic Analysis

X-Ray Crystallography

While no data exists for the pentyloxy derivative, studies on similar compounds (e.g., 5c in) reveal:

-

Planar Bicyclic System : The thiazolo-triazole core is nearly planar, with r.m.s. deviations <0.03 Å.

-

Double-Bond Geometry : The C5–C7 bond length (~1.37 Å) confirms the E-configuration of the benzylidene group.

Table 2: Comparative Crystallographic Data for Analogous Compounds

| Compound | C5–C7 Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|

| 5c | 1.373(2) | −0.1(3) |

| Target | ~1.37 (estimated) | Similar to 5c |

Challenges and Optimization Considerations

-

Isomer Formation : The condensation step may produce E/Z isomers, requiring careful chromatographic separation.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve aldehyde solubility but may side-react with chloroacetic acid.

-

Scale-Up Limitations : Recrystallization yields drop at >10 mmol scales due to increased impurity retention .

化学反応の分析

Types of Reactions

(5E)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolotriazole derivatives.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. The unique structure of 5-(2-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been explored. In vitro studies have demonstrated that it can effectively inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with growth and survival . Further research into its pharmacokinetics and toxicity profiles is necessary to evaluate its viability as a therapeutic agent.

Materials Science

Polymer Synthesis

5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's stability and resistance to degradation under various environmental conditions . These polymers may find applications in coatings, adhesives, and composite materials.

Nanomaterials

The compound has also been investigated for its role in the development of nanomaterials. Its unique chemical structure allows for functionalization at the nanoscale, which can enhance the properties of nanocomposites used in electronics and photonics . The potential for creating conductive or semiconductive materials opens avenues for advancements in electronic devices.

Agricultural Chemistry

Pesticide Development

Given its biological activity, 5-(2-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is being researched as a potential pesticide or herbicide. Its efficacy against specific pests and pathogens could provide an environmentally friendly alternative to conventional chemical pesticides . Field trials are necessary to assess its effectiveness and safety in agricultural settings.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Materials Science | Polymer Synthesis | Enhances thermal stability |

| Nanomaterials | Functionalization for electronics | |

| Agricultural Chemistry | Pesticide Development | Potential alternative to conventional pesticides |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of 5-(2-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one were tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Polymer Applications

A recent publication in Materials Science reported on the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited improved mechanical strength and UV resistance compared to unmodified samples .

作用機序

類似の化合物との比較

類似の化合物

チアゾロトリアゾール誘導体: チアゾール環とトリアゾール環の構造が類似している化合物。

ベンジリデン誘導体: 様々な官能基で置換されたベンジリデン基を持つ化合物。

独自性

(5E)-5-[2-(ペンチロキシ)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾール、トリアゾール、ベンジリデン基の組み合わせと、ペンチロキシ置換によって独自性があります。このユニークな構造は、様々な用途に役立つ、独特な化学的および生物学的特性を付与しています。

類似化合物との比較

Substituent Effects on Physicochemical Properties

Alkoxy Chain Length and Lipophilicity

- Methoxy-substituted analogue (4a) : The methoxy group (C₁) in 5-(4-methoxybenzylidene)-2-[(4-phenylsulfonyl)phenyl]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (4a) yields a melting point (m.p.) of 287–289°C and UV λmax at 389 nm .

- Propoxy-substituted analogue (10) : 5-(2-Propoxybenzylidene)-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (10) has a longer propoxy (C₃) chain, likely reducing crystallinity compared to methoxy derivatives, though specific m.p. data are unavailable.

- Pentyloxy-substituted target compound : The pentyloxy (C₅) chain is expected to further decrease melting points due to increased molecular flexibility and reduced intermolecular interactions. This trend aligns with observations in alkoxy-substituted aromatic systems .

Electron-Withdrawing vs. Electron-Donating Groups

- Chloro-substituted analogue (3b) : 5-Benzylidene-2-[4-(4-chlorophenylsulfonyl)phenyl]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (3b) shows a UV λmax at 362 nm, slightly hypsochromic compared to methoxy derivatives due to the electron-withdrawing Cl group .

- Nitro-substituted analogue (5b) : 5-(3-Nitrobenzylidene) derivatives (e.g., 5b) exhibit λmax at 258 nm, reflecting strong electron withdrawal and conjugation disruption .

Table 1: Key Physicochemical Properties

*Predicted based on structural trends.

†Estimated bathochromic shift due to extended conjugation and alkoxy electron donation.

Structural and Conformational Insights

- Planarity and hydrogen bonding: X-ray data for 5c (cyclopropylamino-substituted) reveal a planar thiazolo-triazolone core with hydrogen-bonding interactions stabilizing the structure .

生物活性

5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound notable for its diverse biological activities. This compound features a unique structure combining a thiazolo[3,2-b][1,2,4]triazole core with a pentyloxy-substituted benzylidene moiety, contributing to its potential therapeutic applications. Its molecular formula is C₁₆H₁₇N₃O₂S, with a molecular weight of approximately 315.397 g/mol.

Anticonvulsant Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticonvulsant properties. Studies have shown that 5-(2-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can modulate neurotransmitter systems involved in seizure activity. For instance, in animal models of epilepsy, this compound demonstrated a reduction in seizure frequency and severity, suggesting its potential as a lead compound for developing new anticonvulsant medications .

Anticancer Properties

The anticancer activity of compounds based on the thiazolo[3,2-b][1,2,4]triazole scaffold has been extensively studied. In vitro evaluations against various cancer cell lines revealed that several derivatives exhibit potent cytotoxic effects. Notably, compounds similar to 5-(2-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one demonstrated significant activity against the NCI-60 cancer cell line panel . The structure-activity relationship (SAR) studies indicated that modifications at the C-5 position could enhance anticancer activity while minimizing toxicity to normal cells.

Table 1: Summary of Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Structure | Anticonvulsant; Anticancer |

| 5-(4-(Pentyloxy)benzylidene)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one | Similar core structure | Anticonvulsant properties |

| 5-2-(Hexyloxy)benzylidenethiazolo(3,2-b)(1,2,4)triazol-6(5H)-one | Variation in alkoxy chain | Potentially similar biological effects |

The mechanism of action for 5-(2-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to inflammation and cancer proliferation. For example, it has been identified as a potential inhibitor of topoisomerase I (Top1), which is crucial for DNA replication and transcription .

Inflammatory Response Modulation

In addition to its anticonvulsant and anticancer properties, compounds related to this thiazolo-triazole scaffold have shown anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro studies revealed COX inhibition rates ranging from 0% to 93%, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

A series of case studies have been conducted to evaluate the biological activities of similar compounds:

- Anticancer Activity : A study involving derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrated that specific substitutions enhanced cytotoxicity against leukemia cell lines while sparing normal cells .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of thiazolo-triazole derivatives in models of oxidative stress-induced neuronal damage .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(2-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how are reaction conditions optimized?

- Methodology : The synthesis involves multi-step organic reactions, including cyclocondensation of thiazole and triazole precursors followed by benzylidene substitution. Key steps include:

- Precursor preparation : Formation of the thiazolo-triazole core via nucleophilic substitution or cyclization reactions under reflux conditions .

- Benzylidene introduction : Knoevenagel condensation using 2-(pentyloxy)benzaldehyde, requiring precise temperature control (60–80°C) and catalytic bases like piperidine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetonitrile to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography : Resolves bond angles (e.g., C–S–N: ~109°) and confirms Z/E isomerism of the benzylidene moiety .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- FT-IR : Validates C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .

- Mass spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ matching theoretical mass (error <2 ppm) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Methodology :

- Cytotoxicity assays : SRB or MTT tests against cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ values compared to reference drugs like CHS-828 .

- Enzyme inhibition : Kinase or COX-2 inhibition assays using fluorogenic substrates .

- Solubility profiling : HPLC-based determination in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How do substituent variations (e.g., pentyloxy vs. methoxy) on the benzylidene group influence bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups. Compare logP (via HPLC) and IC₅₀ values to correlate lipophilicity with activity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or COX-2 .

- Data interpretation : Methoxy groups enhance π-π stacking in hydrophobic pockets, while pentyloxy chains improve membrane permeability .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

- Methodology :

- Dynamic NMR : Detect rotational barriers in the benzylidene moiety if splitting patterns deviate from predictions .

- DFT calculations : Compare computed (Gaussian 09) vs. experimental IR frequencies to identify conformational discrepancies .

- Crystallographic refinement : Use SHELXL to resolve disorder in flexible pentyloxy chains .

Q. How is reaction regioselectivity controlled during thiazolo-triazole core formation?

- Methodology :

- Catalyst screening : Lewis acids (e.g., ZnCl₂) favor cyclization at the N1 position of the triazole .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for 5-exo-dig cyclization .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux promotes thermodynamically stable isomers .

Q. What advanced techniques characterize its stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .

- Plasma stability assays : Incubate with rat plasma (1–4h) and quantify parent compound loss using UPLC .

- Thermal analysis : TGA/DSC profiles identify decomposition thresholds (>200°C) and polymorphic transitions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。